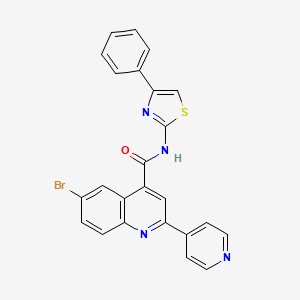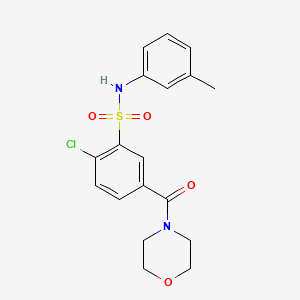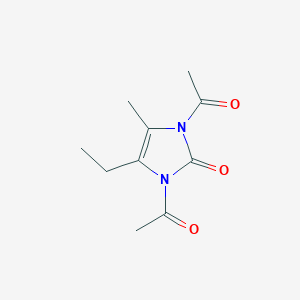
6-bromo-N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
6-bromo-N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have a mechanism of action that can be useful in treating certain diseases. In
Aplicaciones Científicas De Investigación
6-bromo-N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been studied for its potential applications in treating various diseases. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast cancer, liver cancer, and lung cancer. This compound has also been studied for its potential use as an antibacterial and antifungal agent, as well as its ability to inhibit the growth of HIV-1 virus.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide involves the inhibition of DNA synthesis and cell division, which leads to the inhibition of tumor growth. This compound also inhibits the activity of certain enzymes involved in the replication of the HIV-1 virus, which can prevent the virus from replicating and spreading.
Biochemical and Physiological Effects:
6-bromo-N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been found to exhibit both biochemical and physiological effects. Biochemically, this compound inhibits the activity of certain enzymes involved in DNA synthesis and cell division, leading to the inhibition of tumor growth. Physiologically, this compound has been found to cause cell death in cancer cells, as well as inhibit the growth of HIV-1 virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments include its ability to inhibit the growth of cancer cells and HIV-1 virus, as well as its potential use as an antibacterial and antifungal agent. However, the limitations of using this compound in lab experiments include its low yield during synthesis, as well as the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
For research on 6-bromo-N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide include studying its potential use in combination with other drugs to enhance its antitumor activity, as well as its potential use in treating other diseases. Further research is also needed to determine the safety and efficacy of this compound in humans, as well as its potential side effects. Additionally, research can be conducted to optimize the synthesis method of this compound to improve its yield.
In conclusion, 6-bromo-N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using different methods and has been found to exhibit antitumor activity against a range of cancer cell lines, as well as inhibit the growth of HIV-1 virus. Further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential use in combination with other drugs to enhance its activity.
Propiedades
IUPAC Name |
6-bromo-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN4OS/c25-17-6-7-20-18(12-17)19(13-21(27-20)16-8-10-26-11-9-16)23(30)29-24-28-22(14-31-24)15-4-2-1-3-5-15/h1-14H,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPZHFNRJOPARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cyclohexyl{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3503879.png)
![ethyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3503881.png)
![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3503884.png)
amino]benzoate](/img/structure/B3503893.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3503900.png)


![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3503921.png)
![N-[4-(aminosulfonyl)benzyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B3503924.png)

![6-methyl-2-(4-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3503949.png)

